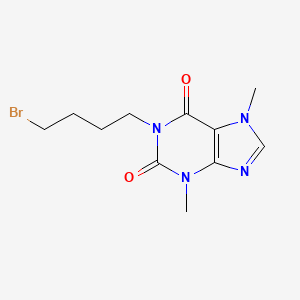
1-(4-Bromobutyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobutyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. It is characterized by the presence of a bromobutyl group attached to the purine ring, which significantly influences its chemical properties and potential applications. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of the purine derivative with 4-bromobutyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromobutyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the purine ring or the attached bromobutyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted purine derivative, while oxidation can produce hydroxylated or carbonylated derivatives.
Aplicaciones Científicas De Investigación
1-(4-Bromobutyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromobutyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The bromobutyl group can participate in covalent bonding with nucleophilic sites on proteins or nucleic acids, leading to the modulation of biological pathways. The purine ring structure allows for interactions with enzymes and receptors, influencing cellular processes such as DNA replication and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorobutyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar in structure but with a chlorine atom instead of bromine.
1-(4-Hydroxybutyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Contains a hydroxyl group instead of a bromine atom.
1-(4-Methylbutyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Features a methyl group in place of the bromine atom.
Uniqueness
The presence of the bromobutyl group in 1-(4-Bromobutyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione imparts unique reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the bromobutyl group can influence the compound’s pharmacokinetic properties, such as its ability to cross cell membranes and its metabolic stability.
Propiedades
Número CAS |
74857-31-1 |
|---|---|
Fórmula molecular |
C11H15BrN4O2 |
Peso molecular |
315.17 g/mol |
Nombre IUPAC |
1-(4-bromobutyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H15BrN4O2/c1-14-7-13-9-8(14)10(17)16(6-4-3-5-12)11(18)15(9)2/h7H,3-6H2,1-2H3 |
Clave InChI |
ANLAJHPNLDWXHU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate](/img/structure/B14437763.png)

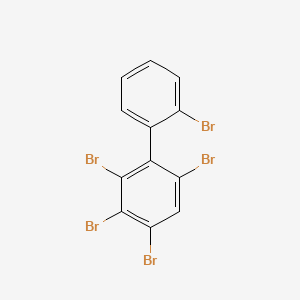
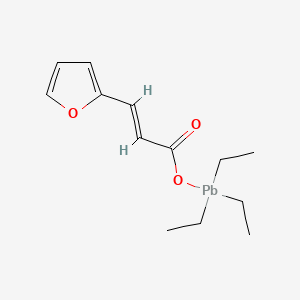
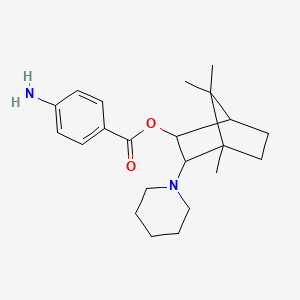
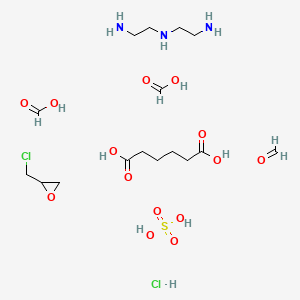
![2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid](/img/structure/B14437790.png)


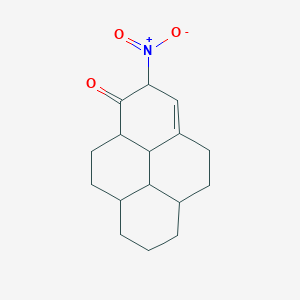
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)

![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
